[(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
CAS No.: 475237-40-2
Cat. No.: VC7279437
Molecular Formula: C18H19NO4
Molecular Weight: 313.353
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 475237-40-2 |
|---|---|
| Molecular Formula | C18H19NO4 |
| Molecular Weight | 313.353 |
| IUPAC Name | [2-(4-methylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
| Standard InChI | InChI=1S/C18H19NO4/c1-13-6-8-15(9-7-13)19-17(20)12-23-18(21)11-14-4-3-5-16(10-14)22-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
| Standard InChI Key | BHOCDKAFGTXVCF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)OC |
Introduction
Molecular Formula
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The molecular formula of the compound can be inferred as C17H17NO4, but this requires confirmation via analytical methods like mass spectrometry or NMR.
Structural Features
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Core Functional Groups:
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A carbamate group , which is known for its stability and bioactivity.
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An ester group , often associated with hydrolytic reactivity.
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Aromatic rings: A 4-methylphenyl group and a 3-methoxyphenyl group, contributing to the molecule's hydrophobicity and electronic properties.
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Synthesis Pathway
A plausible synthetic route for [(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate involves the following steps:
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Preparation of the Carbamate Intermediate:
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React 4-methylphenyl isocyanate with an appropriate alcohol or amine under mild conditions to form the carbamate functional group.
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Esterification Reaction:
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Combine the carbamate intermediate with 3-methoxyphenylacetic acid using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
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Purification:
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Recrystallize the product from ethanol or purify using column chromatography.
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This method ensures high yield and purity while maintaining functional group integrity.
Analytical Characterization
To confirm the identity and purity of the compound, several analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy (¹H & ¹³C) | Identification of chemical shifts for protons and carbons in functional groups. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |
| Infrared Spectroscopy (IR) | Detection of characteristic functional groups (e.g., C=O stretching at ~1700 cm⁻¹). |
| X-ray Crystallography | Elucidation of three-dimensional molecular structure. |
Pharmaceuticals
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The combination of carbamate and ester groups suggests potential use as a prodrug, where enzymatic hydrolysis could release active metabolites.
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The aromatic substituents might enable interactions with biological targets like enzymes or receptors.
Material Science
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The compound could serve as a precursor for polymers or coatings due to its reactive functional groups.
Agricultural Chemistry
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Carbamates are widely used in pesticides; this compound might exhibit pesticidal or herbicidal properties.
Research Findings
Although no specific studies on this compound were found in the provided sources, related molecules with similar structures have been reported:
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